

An In-depth Technical Guide to the Electronic Properties of Tetravinylsilane

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Compound of Interest

Compound Name: Tetravinylsilane

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetravinylsilane, with the chemical formula $\text{Si}(\text{CH}=\text{CH}_2)_4$, is an organosilicon compound of significant interest in materials science and, increasingly, in the biomedical field. Its unique structure, featuring a central silicon atom bonded to four vinyl groups, imparts distinct electronic properties that govern its reactivity and potential applications. This guide provides a comprehensive overview of the electronic characteristics of **Tetravinylsilane**, detailing its synthesis, ionization energy, electron affinity, and relevant experimental and computational methodologies. Furthermore, it explores the burgeoning relevance of vinylsilanes in the design of bioactive molecules, offering insights for professionals in drug development.

Molecular and Electronic Properties

The electronic structure of **Tetravinylsilane** is characterized by the interplay between the silicon atom and the π -systems of the four vinyl groups. This interaction influences the molecule's ionization potential and its ability to accept an electron, key parameters in determining its chemical behavior.

Data on Electronic Properties

A summary of the key electronic and physical properties of **Tetravinylsilane** is presented in Table 1.

Property	Value	Method	Reference
First Ionization Energy	9.3 eV	Photoelectron Spectroscopy (Adiabatic)	[1]
9.7 eV	Photoelectron Spectroscopy (Vertical)	[1]	
9.5 ± 0.12 eV	Electron Impact	[2]	
9.45 eV	Calculation (MP2/cc-pVDZ)	[2]	
Electron Affinity	While a precise experimental value is not readily available, studies on dissociative electron attachment suggest the formation of transient negative ions, indicating a positive or slightly negative electron affinity. Theoretical studies on organosilanes suggest that the vinyl groups' electron-withdrawing nature could lead to a stable anion.	Dissociative Electron Attachment / Theoretical Considerations	[3],[4]
Molecular Weight	136.27 g/mol	---	[5]
Boiling Point	130-131 °C	---	[6]
Density	0.8 g/mL at 25 °C	---	[6]
Refractive Index	1.461 (n _{20/D})	---	[6]

Experimental Protocols

Synthesis of Tetravinylsilane via Grignard Reaction

A common and effective method for synthesizing **Tetravinylsilane** is the Grignard reaction. This protocol involves the reaction of silicon tetrachloride with vinylmagnesium bromide.

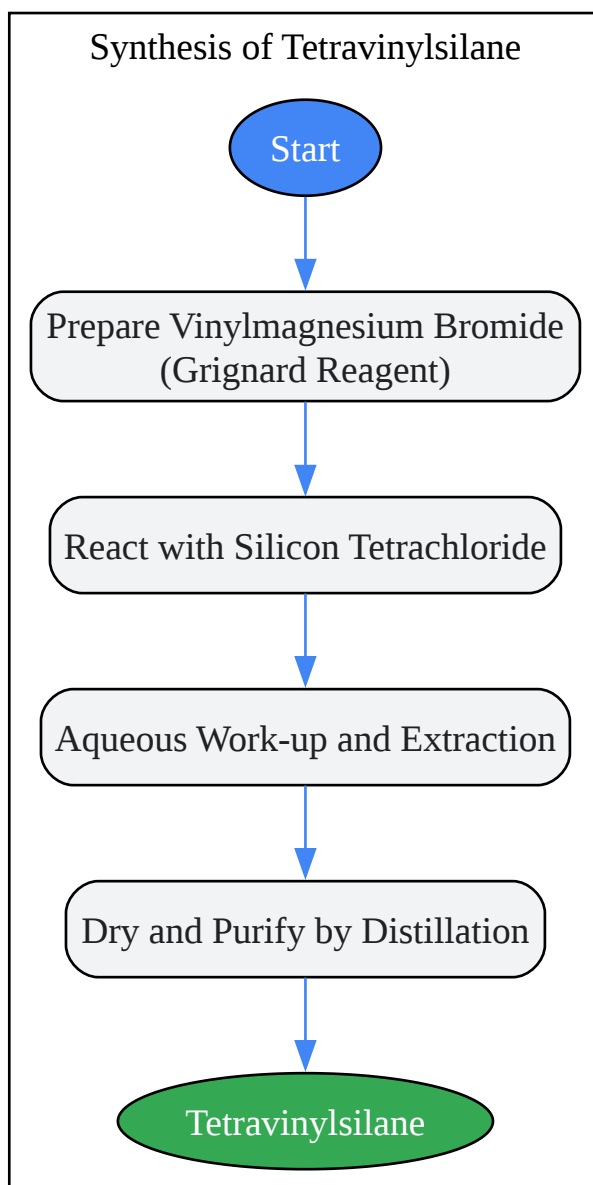
Materials:

- Silicon tetrachloride (SiCl_4)
- Magnesium (Mg) turnings
- Vinyl bromide ($\text{CH}_2=\text{CHBr}$)
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Iodine (as an initiator)
- Standard glassware for air-sensitive reactions (Schlenk line, septa, etc.)

Procedure:

- Preparation of the Grignard Reagent:
 - In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings.
 - Add a small crystal of iodine to activate the magnesium surface.
 - Add a small amount of a solution of vinyl bromide in anhydrous ether/THF to the dropping funnel and add it to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed.
 - Slowly add the remaining vinyl bromide solution to maintain a gentle reflux.
 - After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.

- Reaction with Silicon Tetrachloride:
 - Cool the Grignard reagent to 0 °C in an ice bath.
 - Slowly add a solution of silicon tetrachloride in anhydrous ether/THF from the dropping funnel. An exothermic reaction will occur.
 - After the addition is complete, stir the reaction mixture at room temperature for several hours.
- Work-up and Purification:
 - Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
 - Separate the organic layer and extract the aqueous layer with diethyl ether.
 - Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
 - Remove the solvent by rotary evaporation.
 - Purify the crude product by fractional distillation under reduced pressure to obtain pure **Tetravinylsilane**.



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Caption: Workflow for the synthesis of **Tetravinylsilane**.

Characterization by Ultraviolet Photoelectron Spectroscopy (UPS)

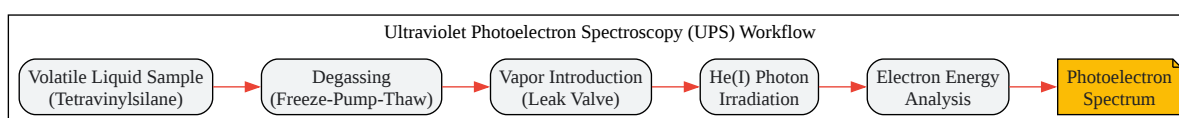
Ultraviolet Photoelectron Spectroscopy (UPS) is a powerful technique to determine the ionization energies of molecules by measuring the kinetic energy of photoejected electrons.

Instrumentation:

- A high-vacuum chamber.
- A helium discharge lamp (typically He(I) at 21.22 eV).
- An electron energy analyzer (e.g., hemispherical analyzer).
- A sample introduction system for volatile liquids.
- An electron detector.

Procedure for a Volatile Liquid Sample:

- **Sample Preparation:** The **Tetravinylsilane** sample should be thoroughly degassed by several freeze-pump-thaw cycles to remove dissolved atmospheric gases.
- **Sample Introduction:** The degassed liquid is introduced into the spectrometer through a leak valve, allowing a steady flow of vapor into the ionization region. The pressure in the chamber is maintained at approximately 10^{-5} to 10^{-6} torr.
- **Ionization:** The vapor-phase **Tetravinylsilane** molecules are irradiated with He(I) photons, causing the ejection of valence electrons.
- **Energy Analysis:** The ejected photoelectrons are focused into the electron energy analyzer, which separates them based on their kinetic energy.
- **Detection and Spectrum Generation:** The number of electrons at each kinetic energy is counted, generating a photoelectron spectrum. The binding energy (BE) of the electrons is then calculated using the equation: $BE = h\nu - KE$, where $h\nu$ is the photon energy and KE is the measured kinetic energy of the photoelectrons.



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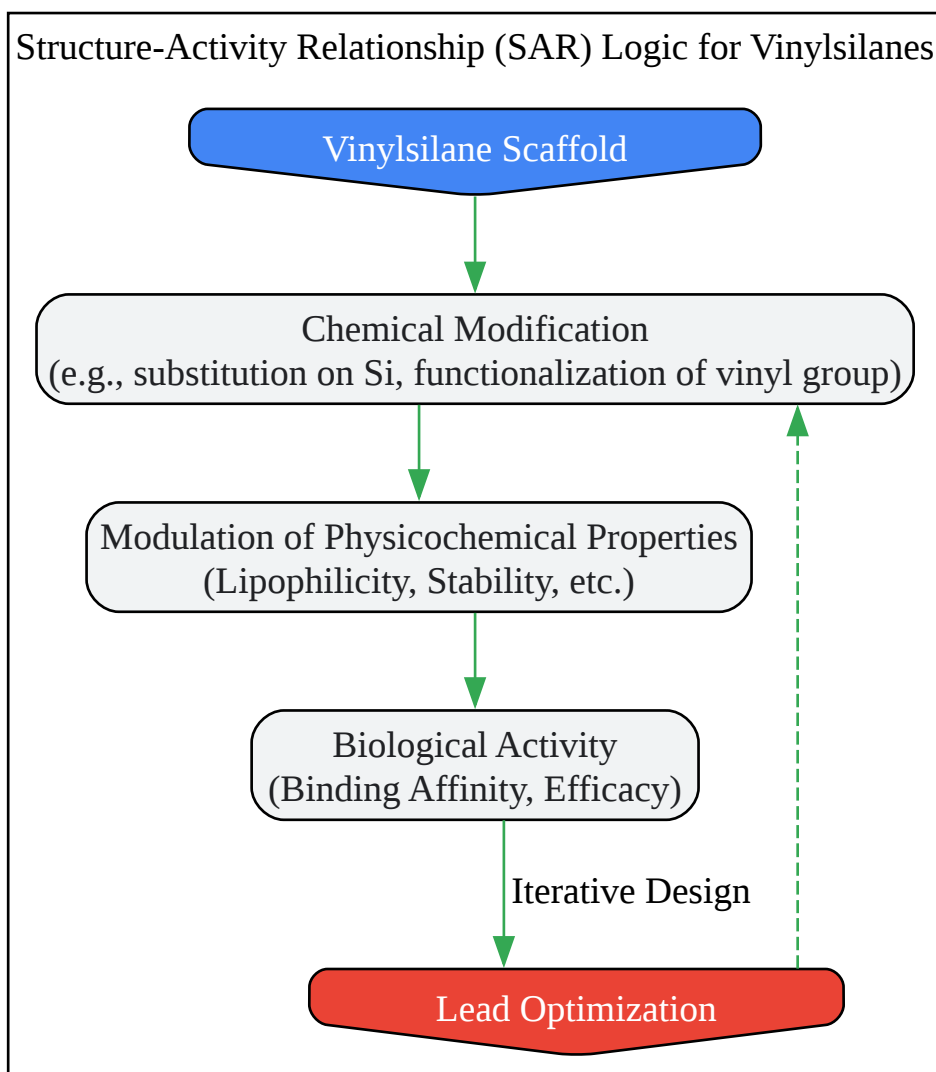
Caption: Experimental workflow for UPS analysis of **Tetravinylsilane**.

Relevance in Drug Development: Structure-Activity Relationships of Vinylsilanes

While **Tetravinylsilane** itself is not a therapeutic agent, the vinylsilane moiety is of growing interest in medicinal chemistry. The silicon atom can act as a "bioisostere" for a carbon atom, and its incorporation into drug candidates can modulate their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity.

The vinyl groups in molecules like **Tetravinylsilane** offer reactive handles for further chemical modifications, allowing for the synthesis of diverse libraries of compounds for biological screening. The electronic properties of the silicon-vinyl bond can influence the reactivity and biological activity of the resulting molecules.

A key concept in drug design is the Structure-Activity Relationship (SAR), which links the chemical structure of a molecule to its biological activity. For vinylsilane-containing compounds, SAR studies can elucidate how modifications to the substituents on the silicon atom and the vinyl group affect their interaction with biological targets.



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Caption: Logical relationship in SAR studies of vinylsilane derivatives.

Conclusion

Tetravinylsilane possesses a unique set of electronic properties stemming from the interaction of its central silicon atom with four vinyl π -systems. Its ionization energy has been well-characterized both experimentally and computationally. While its electron affinity is less defined, the propensity for negative ion formation is established. The synthetic and analytical methods outlined in this guide provide a foundation for further research into this and related organosilicon compounds. For professionals in drug development, the vinylsilane motif represents a promising scaffold for the design of novel therapeutic agents, with the principles of

structure-activity relationships guiding the optimization of their biological profiles. Further exploration of the biocompatibility and pharmacokinetic properties of vinylsilane derivatives will be crucial in realizing their full potential in medicine.

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